molecular formula C11H12N2O2 B11811205 Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11811205
M. Wt: 204.22 g/mol
InChI Key: SDBIJAZOXSZKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with propiolic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the ester functionality makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H12N2O2/c1-13-7-9(5-6-10(14)15-2)11(12-13)8-3-4-8/h7-8H,3-4H2,1-2H3

InChI Key

SDBIJAZOXSZKQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CC2)C#CC(=O)OC

Origin of Product

United States

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